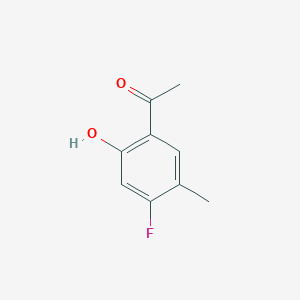
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one
Overview
Description
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.165 g/mol . This compound is characterized by the presence of a fluoro group, a hydroxy group, and a methyl group attached to a phenyl ring, along with an ethanone moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
The primary target of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one is the MDM2-p53 protein-protein interaction . This interaction plays a crucial role in the regulation of the cell cycle and apoptosis, making it a significant target in cancer research .
Mode of Action
this compound acts as a potent inhibitor of the MDM2-p53 protein-protein interaction . By inhibiting this interaction, it can prevent the degradation of p53, a protein that plays a vital role in preventing cancer formation .
Biochemical Pathways
The inhibition of the MDM2-p53 interaction by this compound affects the p53 signaling pathway . This pathway is crucial for cell cycle regulation and apoptosis, and its disruption can lead to uncontrolled cell growth and cancer .
Result of Action
The inhibition of the MDM2-p53 interaction by this compound can lead to the stabilization and activation of p53 . This can result in cell cycle arrest and apoptosis, thereby preventing the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-hydroxy-5-methylbenzaldehyde with an appropriate acetylating agent under acidic or basic conditions . The reaction typically proceeds through the formation of an intermediate, which is then converted to the final product by hydrolysis or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetylation reactions using optimized conditions to maximize yield and purity . The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones.
Scientific Research Applications
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-5-methylphenyl)ethan-1-one: Similar structure but lacks the fluoro group.
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Similar structure but lacks the methyl group.
Uniqueness
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
1-(4-fluoro-2-hydroxy-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIBRDBRUICKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



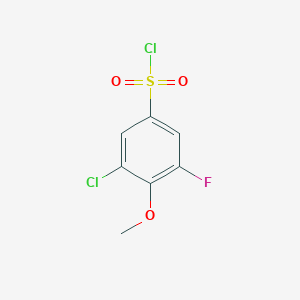
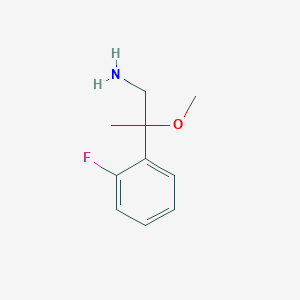
![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)
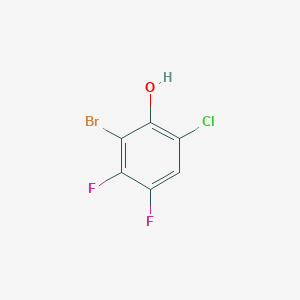
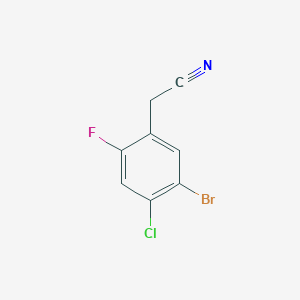
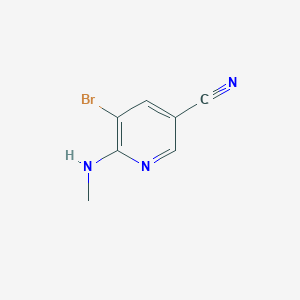



![5-Azoniaspiro[4.4]nonane Chloride](/img/structure/B1450498.png)
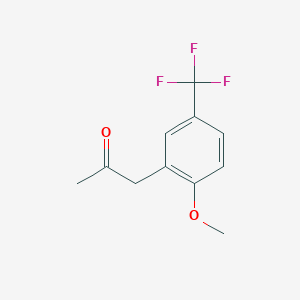
![Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate](/img/structure/B1450503.png)
![3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450504.png)
